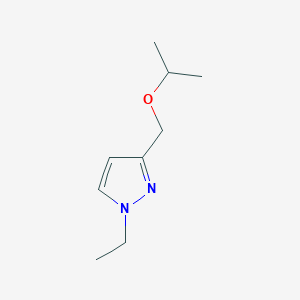![molecular formula C8H5N3 B2528624 Imidazo[1,5-a]pyridine-6-carbonitrile CAS No. 1427445-64-4](/img/structure/B2528624.png)
Imidazo[1,5-a]pyridine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,5-a]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazopyridine family.
Applications De Recherche Scientifique
Imidazo[1,5-a]pyridine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of optoelectronic devices, sensors, and luminescent materials
Mécanisme D'action
Target of Action
Imidazo[1,5-a]pyridine-6-carbonitrile is a significant structural component of a large number of agrochemicals and pharmaceuticals Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents, targeting the kras g12c protein .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been reported to interact with their targets through covalent bonding .
Biochemical Pathways
Imidazopyridines have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been reported to have potent anticancer effects .
Analyse Biochimique
Biochemical Properties
Imidazo[1,5-a]pyridine-6-carbonitrile has the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more
Cellular Effects
This compound has shown potent anticancer activity for KRAS G12C-mutated NCI-H358 cells . Its effects were further clarified by a series of cellular, biochemical, and molecular docking experiments . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potential lead compound for the treatment of intractable cancers .
Temporal Effects in Laboratory Settings
It has been observed that it had a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridine-6-carbonitrile typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the use of multicomponent reactions, where a combination of aldehydes, amines, and nitriles are reacted together in a one-pot synthesis .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The absence of catalysts and the use of environmentally benign solvents are also desirable features in industrial processes .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,5-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[1,5-a]pyridine-6-carboxylic acid, while reduction can yield imidazo[1,5-a]pyridine-6-methanol .
Comparaison Avec Des Composés Similaires
Imidazo[1,5-a]pyridine-6-carbonitrile can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its antiviral and analgesic properties.
Imidazo[1,5-a]pyrimidine: Studied for its potential as a GABA receptor agonist and p38 mitogen-activated protein kinase inhibitor.
Imidazo[4,5-b]pyridine: Investigated for its use in the development of covalent inhibitors and anticancer agents .
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Propriétés
IUPAC Name |
imidazo[1,5-a]pyridine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-3-7-1-2-8-4-10-6-11(8)5-7/h1-2,4-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGUZQPKYJWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528542.png)
![5-chloro-N-({2-[(2-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2528543.png)
![ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2528544.png)



![methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2528550.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2528555.png)



![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)

